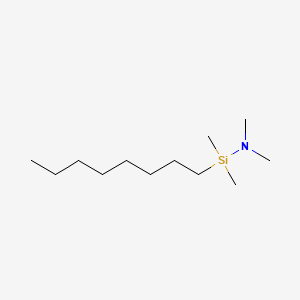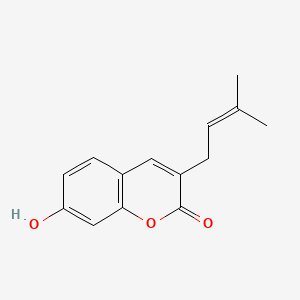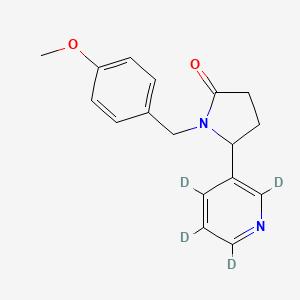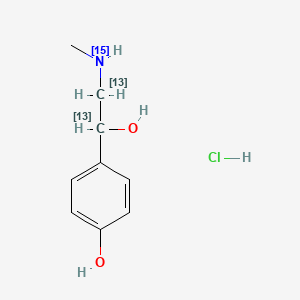
Synephrine-13C2,15N Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synephrine-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Synephrine-13C2,15N Hydrochloride Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the synephrine molecule. The specific synthetic route can vary depending on the desired labeling pattern and the starting materials used. Generally, the synthesis involves the following steps:
Preparation of Labeled Precursors: The labeled carbon and nitrogen atoms are introduced into the precursor molecules.
Formation of Synephrine Backbone: The labeled precursors are then used to construct the synephrine backbone through a series of chemical reactions, such as alkylation and reduction.
Hydrochloride Salt Formation: The final step involves converting the labeled synephrine into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of labeled precursors are synthesized using efficient and scalable methods.
Automated Reaction Systems: Automated systems are employed to carry out the chemical reactions required to form the synephrine backbone.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and isotopic labeling accuracy.
Chemical Reactions Analysis
Types of Reactions
Synephrine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Synephrine-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals
Mechanism of Action
Synephrine-13C2,15N Hydrochloride Salt exerts its effects by interacting with adrenergic receptors, particularly the alpha-1 adrenergic receptors. This interaction leads to the activation of signaling pathways that result in various physiological responses, such as vasoconstriction and increased metabolic rate. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in biological systems, providing valuable insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Synephrine Hydrochloride: The non-labeled version of the compound, used for similar purposes but without the isotopic labeling.
Phenylephrine Hydrochloride: Another adrenergic receptor agonist with similar pharmacological effects.
Ephedrine Hydrochloride: A compound with similar adrenergic activity but different chemical structure.
Uniqueness
Synephrine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data.
Properties
IUPAC Name |
4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEGYSNTWJQV-GMPMXYEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxireno[h]quinoline](/img/structure/B562124.png)
![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)

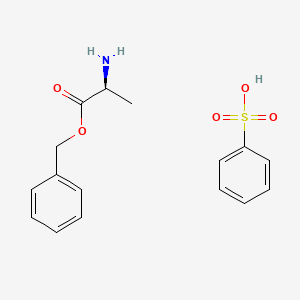
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)

